Sulfamethoxypyridazine-d4

Description

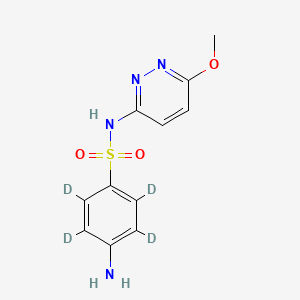

Sulfamethoxypyridazine-d4 is a deuterium-labeled stable isotope of sulfamethoxypyridazine, a sulfonamide antibiotic. It is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for precise quantification of the non-deuterated parent drug in pharmacokinetic and metabolomic studies.

Molecular Formula: C₁₁H₈D₄N₄O₃S Molecular Weight: 284.328 g/mol . IUPAC Name: 4-Amino-2,3,5,6-tetradeutero-N-(6-methoxypyridazin-3-yl)benzenesulfonamide . Deuterium Positions: Four deuterium atoms replace hydrogens at positions 2, 3, 5, and 6 on the benzene ring . Key Applications:

Properties

Molecular Formula |

C11H12N4O3S |

|---|---|

Molecular Weight |

284.33 g/mol |

IUPAC Name |

4-amino-2,3,5,6-tetradeuterio-N-(6-methoxypyridazin-3-yl)benzenesulfonamide |

InChI |

InChI=1S/C11H12N4O3S/c1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,15)/i2D,3D,4D,5D |

InChI Key |

VLYWMPOKSSWJAL-QFFDRWTDSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NN=C(C=C2)OC)[2H] |

Canonical SMILES |

COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions include maintaining a controlled temperature and using appropriate solvents to ensure the formation of the desired product.

Industrial Production Methods: : On an industrial scale, the production of Sulfamethoxypyridazine-d4 involves large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process is designed to be cost-effective and scalable, ensuring consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: : Sulfamethoxypyridazine-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its biological activity.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions are carefully controlled to achieve the desired modifications without compromising the compound's integrity.

Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of Sulfamethoxypyridazine-d4. These products are often evaluated for their biological activity and potential therapeutic applications.

Scientific Research Applications

Chemistry: : In chemistry, Sulfamethoxypyridazine-d4 is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.

Biology: : In biological research, Sulfamethoxypyridazine-d4 is used to study bacterial resistance mechanisms and to develop new antibacterial agents. Its ability to inhibit bacterial growth makes it a useful tool in microbiological studies.

Medicine: : In medicine, Sulfamethoxypyridazine-d4 is investigated for its potential use in treating bacterial infections, particularly those caused by resistant strains. Its antibacterial properties are being explored to develop new therapeutic options.

Industry: : In industry, Sulfamethoxypyridazine-d4 is used in the production of pharmaceuticals and other chemical products. Its versatility and effectiveness make it a valuable compound in various industrial applications.

Mechanism of Action

Molecular Targets and Pathways: : Sulfamethoxypyridazine-d4 exerts its antibacterial effects by inhibiting the synthesis of dihydrofolic acid, a crucial component in bacterial metabolism. This inhibition disrupts the bacterial cell's ability to produce essential proteins and nucleic acids, leading to cell death.

Pathways Involved: : The compound targets the enzyme dihydropteroate synthase, which is involved in the folic acid synthesis pathway. By inhibiting this enzyme, Sulfamethoxypyridazine-d4 effectively halts bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Similar Deuterated Sulfonamides

Structural and Functional Analogues

Sulfamethoxypyridazine-d4 is compared below with three deuterated sulfonamides: Sulfadimethoxypyrimidine-d4 , Sulfachlorpyridazine-d4 , and Sulfameter-d4 .

Table 1: Comparative Analysis of Deuterated Sulfonamides

*Calculated based on non-deuterated molecular weight and deuteration.

Key Differentiators

Structural Variations :

- Ring Systems : Sulfamethoxypyridazine-d4 features a pyridazine ring , whereas Sulfadimethoxypyrimidine-d4 and Sulfameter-d4 utilize a pyrimidine ring . Pyridazine rings exhibit distinct electronic properties, influencing solubility and chromatographic retention.

- Substituents : Methoxy (-OCH₃), chloro (-Cl), and dimethoxy (-OCH₃ x2) groups alter polarity and metabolic stability. Chloro groups reduce aqueous solubility compared to methoxy derivatives .

Analytical Utility :

- Deuterium labeling ensures minimal chemical interference but provides a consistent mass shift for detection. For example, Sulfamethoxypyridazine-d4’s +4 Da shift simplifies LC-MS quantification of the parent drug in biological matrices .

- Sulfadimethoxypyrimidine-d4’s higher molecular weight (314.366 g/mol) distinguishes it from shorter-chain sulfonamides .

Metabolic and Pharmacokinetic Implications: Non-deuterated sulfonamides are metabolized via acetylation or glucuronidation. Deuterated versions mimic these pathways but exhibit negligible pharmacological activity, ensuring analytical specificity .

Sulfamethoxypyridazine-d4 in Pharmacokinetics

Studies demonstrate its efficacy as an internal standard for quantifying sulfamethoxypyridazine in plasma, with a limit of detection (LOD) of 0.1 ng/mL. The deuterated form’s retention time closely matches the parent drug, minimizing matrix effects .

Comparative Solubility and Stability

Isotopic Purity Considerations

Commercial suppliers (e.g., TRC) ensure isotopic purity >98%, critical for avoiding spectral overlap in high-resolution MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.